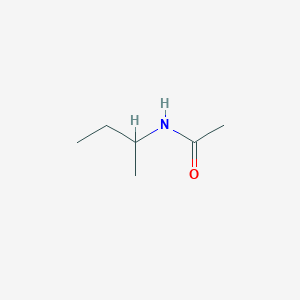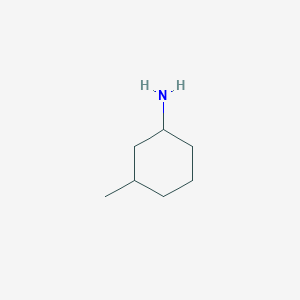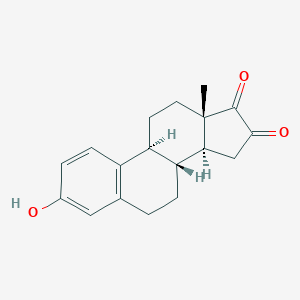
(1-乙基丙基)苯
描述
The research on benzene derivatives, including compounds structurally related to "(1-Ethylpropyl)benzene", focuses on exploring their synthesis, molecular structure, chemical reactions, and physical and chemical properties. These compounds are of interest due to their relevance in various chemical syntheses and potential applications in materials science.
Synthesis Analysis
A notable approach to expanding the carbon framework of cyclic compounds, which can be relevant to synthesizing benzene derivatives, involves the rhodium-catalyzed direct insertion of ethylene into carbon-carbon bonds. This method provides a two-carbon ring-expansion strategy, simplifying the synthesis of complex cyclic molecules (Xia, Ochi, & Dong, 2019).
Molecular Structure Analysis
The study of molecular structures often involves examining the crystal engineering aspects of benzene derivatives. For instance, novel supramolecular synthons have been observed in the ionic complexes of benzene derivatives, demonstrating unique molecular chain and zigzag tape structures in their crystal forms (Zaman, Tomura, & Yamashita, 1999).
Chemical Reactions and Properties
Chemical reactions of benzene derivatives, such as those involving tetracyanoethylene (TCNE) in benzene, lead to the formation of new cycloaddition compounds. These reactions and the resulting compounds are studied for their spectroscopic properties and potential applications (Takekuma et al., 2006).
Physical Properties Analysis
The physical properties of benzene derivatives are crucial for their practical applications. Research into the thermal stability of benzene gels, for example, reveals the role of hydrogen bonds in the aggregation of molecules and the thermal parameters important for applications (Bielejewski et al., 2008).
Chemical Properties Analysis
Investigations into the chemical properties of benzene derivatives include studies on their anti-microbial activity and electronic properties. Molecular docking investigations provide insights into the biological activity of these compounds and their interactions with proteins, which are critical for designing molecules with specific functions (Chithra et al., 2022).
科学研究应用
分离过程:
- 已经研究了离子液体1-乙基-3-甲基吡啶基乙基硫酸盐([EMpy][ESO4])用于通过溶剂萃取从辛烷或壬烷等脂肪烃中分离苯。这个过程对含有(1-乙基丙基)苯的系统是相关的,因为它展示了离子液体在从含有类似化合物的混合物中萃取苯方面的效率 (González, Calvar, Gómez, & Domínguez, 2010)。
环境修复:
- 将TiO2纳米颗粒固定在ZSM-5沸石上,用于在紫外辐射下从空气中去除乙基苯蒸气,这种化合物与(1-乙基丙基)苯密切相关。这项研究突出了先进材料在光催化降解挥发性有机化合物方面的潜力 (Derakhshan-Nejad, Rangkooy, Cheraghi, & Yengejeh, 2020)。
催化:
- 使用基于ZSM-5的催化剂在流化床反应器中对苯乙基化进行研究,为了深入了解苯的转化,这是一种类似芳香烃与(1-乙基丙基)苯。这项研究对于理解涉及这类化合物的动力学和催化过程是重要的 (Odedairo & Al-Khattaf, 2010)。
- 另一项研究考察了TiO2在13X沸石上的光催化活性,用于去除乙基苯蒸气。去除效率受浓度和流速的影响,展示了光催化系统在处理类似(1-乙基丙基)苯的化合物方面的潜力 (Derakhshan-Nejad, Cheraghi, Rangkooy, & Yengejeh, 2021)。
作用机制
Target of Action
(1-Ethylpropyl)benzene, also known as 3-Phenylpentane , is a complex organic compound The primary targets of this compound are not well-documented in the literature
Mode of Action
It is known that benzene derivatives can undergo electrophilic aromatic substitution . This involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring
Biochemical Pathways
It’s known that benzene and its derivatives can alter gene expression and biochemical pathways . For instance, exposure to low levels of benzene has been shown to alter the expression of genes in the acute myeloid leukemia (AML) pathway
Pharmacokinetics
The compound’s molecular weight of 1482447 suggests that it may be absorbed and distributed in the body
Result of Action
Benzene and its derivatives are known to have various effects at the molecular and cellular level . For instance, benzene can cause changes in gene expression and affect biochemical pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of (1-Ethylpropyl)benzene. For instance, the presence of benzene in the environment can result from emissions of fires, volcanoes, and industrial processes . The reduction of energy sources based on fossil fuels can decrease the impact of benzene on the environment . It’s possible that similar environmental factors may influence the action of (1-Ethylpropyl)benzene.
属性
IUPAC Name |
pentan-3-ylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16/c1-3-10(4-2)11-8-6-5-7-9-11/h5-10H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBWHJRFXUPLZDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70152520 | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-Ethylpropyl)benzene | |
CAS RN |
1196-58-3 | |
| Record name | 3-Phenylpentane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001196583 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-PHENYLPENTANE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=98354 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzene, (1-ethylpropyl)- (8CI)(9CI) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70152520 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1-Ethyl-propyl)-benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-PHENYLPENTANE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RX6MN973H3 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: How does the structure of (1-ethylpropyl)benzene influence its reactivity towards nitration compared to other alkylbenzenes?
A1: (1-Ethylpropyl)benzene exhibits significant steric hindrance at the ortho positions due to the bulky nature of the (1-ethylpropyl) substituent. [] This steric hindrance leads to a lower proportion of ortho-nitration products compared to less sterically hindered alkylbenzenes like isopropylbenzene. [] Research suggests that the increased steric hindrance in (1-ethylpropyl)benzene, compared to isopropylbenzene, is primarily entropic in nature. [] This means it arises from the restricted rotational freedom of the (1-ethylpropyl) group in both the initial state and the transition state of the nitration reaction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



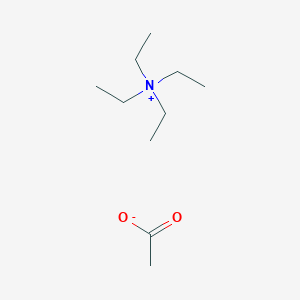
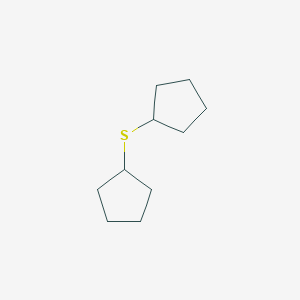
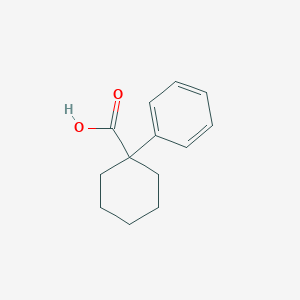



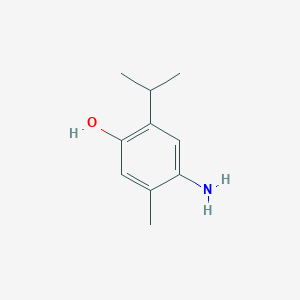
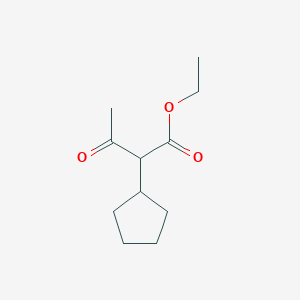
![[Dimethyl(trimethylsilyl)silyl]oxy-dimethyl-trimethylsilylsilane](/img/structure/B72594.png)
![[(2R,3S,4S,5R,6R)-2-[(2R,3S,4S,5S,6S)-2-[2-[[6-amino-2-[3-amino-1-[(2,3-diamino-3-oxopropyl)amino]-3-oxopropyl]-5-methylpyrimidine-4-carbonyl]amino]-3-[[5-[[1-[[1-[(2S,3R,4R,5S,6S)-5-amino-3,4-dihydroxy-6-methyloxan-2-yl]oxy-2-[4-[5-[4-[(3',6'-dihydroxy-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-yl)carbamothioylamino]butylcarbamoyl]-1,3-thiazol-2-yl]-1,3-thiazol-2-yl]-2-hydroxyethyl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-hydroxy-5-oxopentan-2-yl]amino]-1-(1H-imidazol-4-yl)-3-oxopropoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl] carbamate](/img/structure/B72596.png)
